molecular formula C5H10O2 B1274435 (2-Methyloxetan-2-yl)methanol CAS No. 61266-71-5

(2-Methyloxetan-2-yl)methanol

Cat. No.: B1274435
CAS No.: 61266-71-5
M. Wt: 102.13 g/mol
InChI Key: SHSBMPDSSWZEPU-UHFFFAOYSA-N
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Description

(2-Methyloxetan-2-yl)methanol is a chemical compound with the molecular formula C5H10O2This compound is a colorless liquid with a boiling point of 118-120°C and a density of 0.96 g/mL. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxetan-2-yl)methanol typically involves the reaction of 2-methyloxetane with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxetan-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidation typically yields carboxylic acids or aldehydes.

    Reduction: Reduction results in the formation of alcohols.

    Substitution: Substitution reactions can produce a variety of halogenated or other substituted derivatives.

Scientific Research Applications

(2-Methyloxetan-2-yl)methanol is used extensively in scientific research due to its versatility. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Polymer Production: The compound is used in the production of specialized polymers with unique properties.

    Organic Reactions: It is employed in various organic reactions as a reagent or intermediate.

Mechanism of Action

The mechanism of action of (2-Methyloxetan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-oxetanemethanol
  • 2-Methyloxetane

Uniqueness

(2-Methyloxetan-2-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form reactive intermediates makes it particularly useful in synthetic chemistry .

Properties

IUPAC Name

(2-methyloxetan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBMPDSSWZEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397841
Record name (2-methyloxetan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-71-5
Record name (2-methyloxetan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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